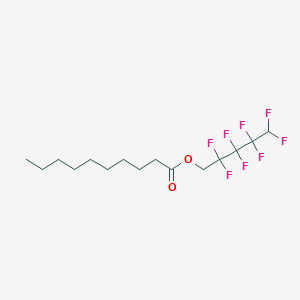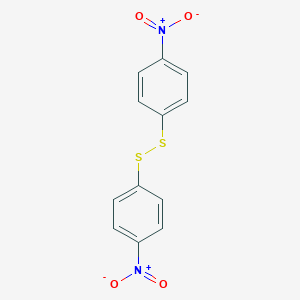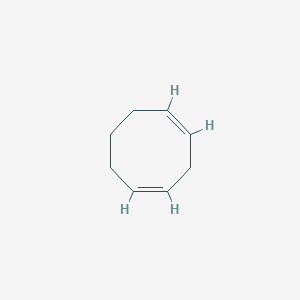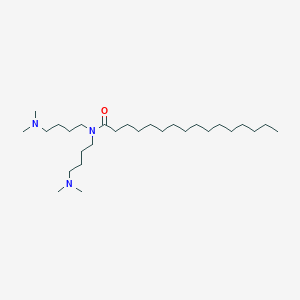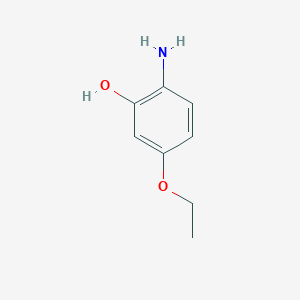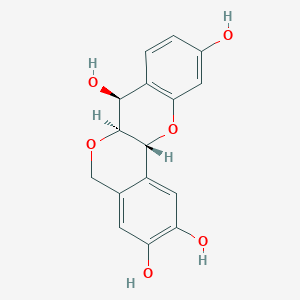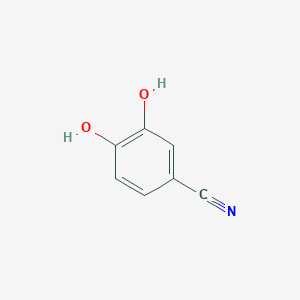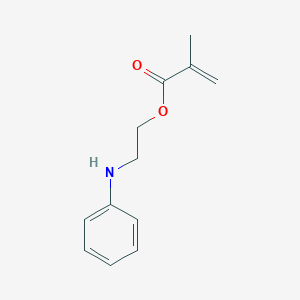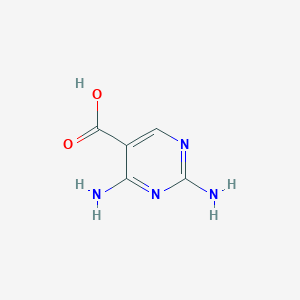
2,4-Diaminopyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2,4-Diaminopyrimidine-5-carboxylic acid is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is characterized by the presence of two amino groups at positions 2 and 4, and a carboxylic acid group at position 5 on the pyrimidine ring. This structure is a key scaffold in the design of dihydrofolate reductase (DHFR) inhibitors, which are important in the treatment of opportunistic infections and certain cancers.
Synthesis Analysis
The synthesis of 2,4-diaminopyrimidine-5-carboxylic acid derivatives involves various strategies aimed at introducing different substituents to enhance biological activity and selectivity. For instance, a series of 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines were synthesized to improve potency and selectivity against DHFR from different species, including Pneumocystis carinii and Mycobacterium avium . Another approach involved the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents to investigate their role as potential inhibitors of DHFR . Additionally, the synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines was carried out to evaluate their inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii .
Molecular Structure Analysis
The molecular structure of 2,4-diaminopyrimidine-5-carboxylic acid derivatives is crucial for their interaction with the active site of DHFR. The presence of specific substituents can enhance binding affinity and selectivity. For example, the introduction of a 2-methoxy-5-(omega-carboxyalkyloxy)benzyl group was designed to interact preferentially with a basic center in the active site of DHFR from parasites . The molecular modeling of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines indicated that certain substituents could interact with DHFR in a manner similar to known inhibitors .
Chemical Reactions Analysis
The chemical reactivity of 2,4-diaminopyrimidine-5-carboxylic acid derivatives is explored to generate new compounds with potential biological activities. For instance, photooxygenation of 5-aryl-2,4-diaminopyrimidines led to the formation of 4-amino-1,3,5-triazin-2-yl ketones, and under reductive conditions, to 5,6-dihydro-4(3H)-pyrimidinones . These reactions demonstrate the versatility of the 2,4-diaminopyrimidine scaffold in synthesizing diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-diaminopyrimidine-5-carboxylic acid derivatives are influenced by their substituents, which can affect solubility, lipophilicity, and cell penetration. For example, the introduction of an omega-carboxyl group was expected to improve water solubility . The calculated log P values of certain derivatives correlated with their ability to penetrate cells, indicating a direct relationship between lipophilicity and cell penetration .
Applications De Recherche Scientifique
2,4-Diaminopyrimidine derivatives have been evaluated as inhibitors of dihydrofolic reductase, an enzyme crucial in the folate metabolism pathway. This property is significant for the development of chemotherapy agents for infectious diseases and cancer (Baker & Jordaan, 1965).
Certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral therapies (Hocková et al., 2003).
Novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position were designed as inhibitors of dihydrofolate reductase (DHFR). High-throughput synthesis and screening revealed different classes of DHFR inhibitors, with implications for antibacterial activity (Wyss et al., 2003).
2,4-Diaminopyrimidines have been identified as powerful antagonists of pteroylglutamic acid, suggesting their utility in antimalarial therapy (Falco et al., 1951).
Structural modifications to the 2,4-diaminopyrimidine framework, such as incorporating different side chains, have been explored for developing selective inhibitors of dihydrofolate reductases from various pathogens, including Pneumocystis carinii and Toxoplasma gondii (Gangjee et al., 1997).
The synthesis and biological evaluation of 2,4-diaminopyrimidines as potential antitumor agents have been studied, focusing on inhibitors of mammalian dihydrofolate reductase (Grivsky et al., 1980).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-diaminopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZRCTWHSWYCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278702 | |
| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidine-5-carboxylic acid | |
CAS RN |
18588-61-9 | |
| Record name | 18588-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




